![molecular formula C7H5BrF3NO B3037988 5-Bromo-2-methoxy-4-(trifluoromethyl)pyridine CAS No. 688047-09-8](/img/structure/B3037988.png)
5-Bromo-2-methoxy-4-(trifluoromethyl)pyridine
Overview
Description
5-Bromo-2-methoxy-4-(trifluoromethyl)pyridine , also known by its chemical formula C7H4BrF3NO , is a heterocyclic organic compound. It belongs to the pyridine family and contains bromine, fluorine, and methoxy functional groups. The compound’s molecular weight is approximately 241.99 g/mol .
Molecular Structure Analysis
The molecular structure of This compound consists of a pyridine ring with a bromine atom at position 5, a methoxy group at position 2, and a trifluoromethyl group at position 4. The arrangement of these substituents significantly influences the compound’s properties and reactivity .
Scientific Research Applications
1. Use in Heterocyclic Synthesis
5-Bromo-2-methoxy-4-(trifluoromethyl)pyridine has been applied in the synthesis of various heterocyclic compounds. Martins (2002) and Martins (2003) discussed the regiospecific allylic mono- and dibromination of related compounds, highlighting their utility in heterocyclic synthesis (Martins, 2002), (Martins, 2003).
2. Spectroscopic and Antimicrobial Studies
Vural and Kara (2017) conducted spectroscopic characterization, including FT-IR and NMR spectroscopies, and antimicrobial studies on this compound. Their research explored the compound's structure and potential biological applications (Vural & Kara, 2017).
3. Synthesis of Aminopyrroles
The compound has been used in the synthesis of aminopyrroles. Khlebnikov et al. (2018) discussed using a trifluoromethyl-containing building block for preparing trifluoromethyl-substituted aminopyrroles, showcasing the compound's versatility in organic synthesis (Khlebnikov et al., 2018).
4. Development of Pyrroles with Various Substitutions
Aquino et al. (2015) described a method to synthesize 1-substituted 4-amino-2-(trifluoromethyl)-1H-pyrroles, highlighting the compound's role in developing pyrroles with a range of substitutions (Aquino et al., 2015).
5. Studies in Steric Pressure and Metalation
Schlosser et al. (2006) investigated the compound in the context of steric pressure and metalation, revealing its chemical behavior in complex organic reactions (Schlosser et al., 2006).
6. Cross-Coupling Reactions to Yield Novel Heteroarylpyridines
Parry et al. (2002) utilized the compound in cross-coupling reactions to produce novel heteroarylpyridine derivatives, demonstrating its applicability in the creation of new chemical entities (Parry et al., 2002).
7. Synthesis of Biheterocycles
Aquino et al. (2017) discussed using the compound as a precursor for the synthesis of biheterocycles, highlighting its role in complex organic syntheses (Aquino et al., 2017).
8. Preparation of Schiff Base Copper(II) Complex
Zheng (2011) explored the synthesis of a Schiff Base Copper(II) complex using the compound, which is indicative of its potential in coordination chemistry (Zheng, 2011).
9. Functionalization Studies in Pyrimidines
Cottet et al. (2004) conducted functionalization studies of bromo- and iodo(trifluoromethyl)pyridines, including this compound, exploring its reactivity and utility in various synthetic pathways (Cottet et al., 2004).
10. Polymer Science Applications
Takagi et al. (2017) used the compound in the synthesis of polythiophene derivatives, indicating its application in polymer science and materials engineering (Takagi et al., 2017).
Safety and Hazards
Mechanism of Action
Target of Action
The primary target of 5-Bromo-2-methoxy-4-(trifluoromethyl)pyridine is the respiratory system . This compound is often used in the Suzuki–Miyaura (SM) cross-coupling reaction, a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Mode of Action
The mode of action of this compound involves its interaction with its targets through a process known as transmetalation . In this process, formally nucleophilic organic groups are transferred from boron to palladium . This compound’s success in SM coupling originates from its relatively stable nature, readily prepared and generally environmentally benign organoboron reagent .
Biochemical Pathways
The biochemical pathways affected by this compound involve the Suzuki–Miyaura coupling reaction . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The compound’s role in these pathways is crucial for the formation of new carbon-carbon bonds .
Pharmacokinetics
It’s known that the compound’s adme (absorption, distribution, metabolism, and excretion) properties are influenced by its chemical structure and the presence of the trifluoromethyl group .
Result of Action
The result of the action of this compound at the molecular and cellular level is the formation of new carbon-carbon bonds . This is achieved through the Suzuki–Miyaura coupling reaction, which is a key step in the synthesis of many agrochemical and pharmaceutical compounds .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s effectiveness in the Suzuki–Miyaura coupling reaction is enhanced under mild and functional group tolerant reaction conditions . .
Biochemical Analysis
Biochemical Properties
5-Bromo-2-methoxy-4-(trifluoromethyl)pyridine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many substances in the body . The nature of these interactions often involves the binding of this compound to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s activity.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to modulate the MAPK/ERK signaling pathway, which is essential for cell growth and differentiation . Additionally, this compound can alter the expression of certain genes involved in metabolic processes, thereby impacting cellular metabolism.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, it can inhibit the activity of certain kinases by binding to their active sites . This binding interaction can result in changes in gene expression, ultimately affecting cellular functions and processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under normal laboratory conditions but can degrade when exposed to excessive heat or strong oxidizing agents . Long-term exposure to the compound in in vitro or in vivo studies has revealed potential impacts on cellular function, including alterations in cell viability and proliferation.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced metabolic activity or improved cellular function. At higher doses, toxic or adverse effects can occur, including organ toxicity and impaired cellular processes . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound exerts its optimal effects without causing harm.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism . The compound can affect metabolic flux and alter metabolite levels, leading to changes in cellular metabolism. Additionally, it may interact with cofactors that are essential for enzymatic reactions, further influencing metabolic pathways.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes . The compound’s localization and accumulation within cells can impact its activity and function, influencing various cellular processes.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can affect the compound’s interactions with other biomolecules and its overall impact on cellular processes.
properties
IUPAC Name |
5-bromo-2-methoxy-4-(trifluoromethyl)pyridine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrF3NO/c1-13-6-2-4(7(9,10)11)5(8)3-12-6/h2-3H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YNBRJYBSNIWSTM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=C(C(=C1)C(F)(F)F)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrF3NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801250597 | |
Record name | 5-Bromo-2-methoxy-4-(trifluoromethyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801250597 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.02 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
688047-09-8 | |
Record name | 5-Bromo-2-methoxy-4-(trifluoromethyl)pyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=688047-09-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Bromo-2-methoxy-4-(trifluoromethyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801250597 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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